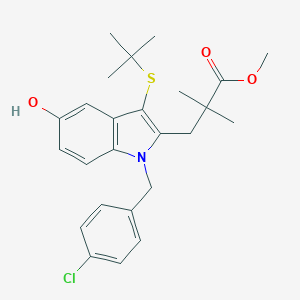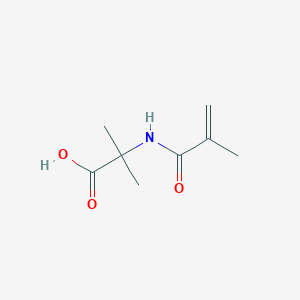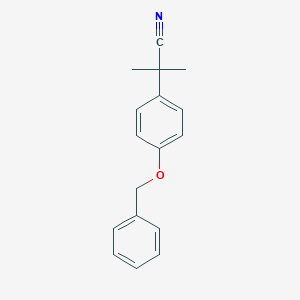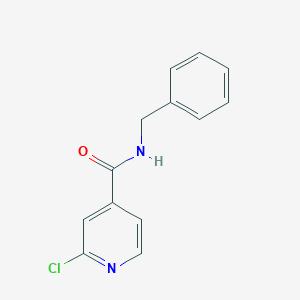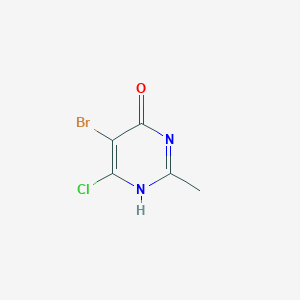![molecular formula C12H18O4 B175813 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL CAS No. 17977-39-8](/img/structure/B175813.png)
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) Pharmaceuticals Division. Since then, it has been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 acts as a selective competitive antagonist of β2-adrenergic receptors. It binds to the receptor site and prevents the binding of endogenous ligands such as adrenaline and noradrenaline. This results in the inhibition of downstream signaling pathways, leading to a decrease in the physiological effects of β2-adrenergic receptor activation.
Efectos Bioquímicos Y Fisiológicos
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease airway smooth muscle tone, reduce heart rate and blood pressure, and increase insulin secretion. It has also been shown to decrease lipolysis and increase glucose uptake in adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 has several advantages as a research tool. It is highly selective for β2-adrenergic receptors and has minimal activity on other receptor subtypes. It is also relatively stable and can be easily synthesized in large quantities. However, it has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551. One area of interest is its potential as a therapeutic agent for the treatment of asthma and other respiratory diseases. Another area of interest is its potential as a tool for investigating the role of β2-adrenergic receptors in metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies could be conducted to optimize the pharmacokinetic properties of 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 and to develop more potent and selective β2-adrenergic receptor antagonists.
Métodos De Síntesis
The synthesis of 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 involves a multi-step process. The first step is the reaction of 3-(2-hydroxypropoxy)phenol with epichlorohydrin to form 1-chloro-3-(2-hydroxypropoxy)benzene. This is followed by the reaction of the chloro compound with 2-(2-hydroxypropyl)amine to yield 1-[3-(2-hydroxypropoxy)phenoxy]propan-2-amine. The final step involves the reaction of the amine with isopropanol to form the desired product, 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551.
Aplicaciones Científicas De Investigación
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 has been extensively studied for its potential applications in various fields of research. It has been used as a pharmacological tool to investigate the role of β2-adrenergic receptors in various physiological processes. It has also been used in studies related to asthma, cardiovascular diseases, and obesity.
Propiedades
Número CAS |
17977-39-8 |
|---|---|
Nombre del producto |
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL |
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-[3-(2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-9(13)7-15-11-4-3-5-12(6-11)16-8-10(2)14/h3-6,9-10,13-14H,7-8H2,1-2H3 |
Clave InChI |
RVEZNIXHGFAPNQ-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC(=CC=C1)OCC(C)O)O |
SMILES canónico |
CC(COC1=CC(=CC=C1)OCC(C)O)O |
Sinónimos |
1,3-Phenylenebis(2-hydroxypropyl) ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



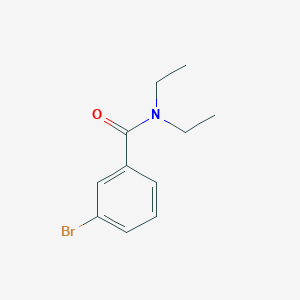
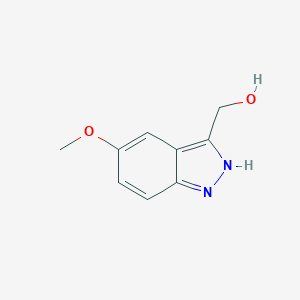
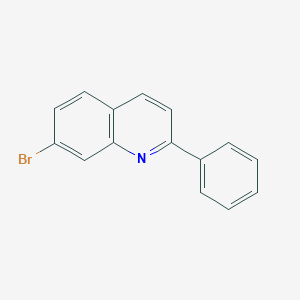
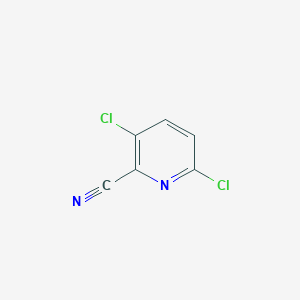
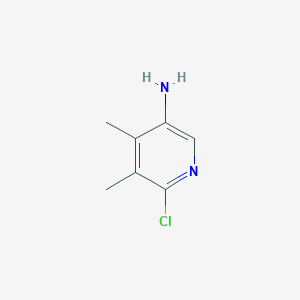
![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)
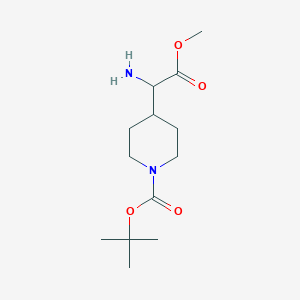
![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)
